An In-depth Technical Guide to the Physicochemical Properties of L-Talitol
An In-depth Technical Guide to the Physicochemical Properties of L-Talitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Talitol, a versatile sugar alcohol. The information presented herein is intended to support research, development, and formulation activities within the pharmaceutical, biotechnology, and food science industries. This document outlines key quantitative data, details relevant experimental methodologies, and provides a logical workflow for the characterization of this compound.
Core Physicochemical Data
L-Talitol, a C6 sugar alcohol, presents as a white, crystalline solid with notable stability and solubility.[1] These attributes, combined with its non-cariogenic nature, make it a valuable excipient in various formulations, including oral care products and potential drug delivery systems.[1]
The fundamental physicochemical properties of L-Talitol are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₆ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility in Water | 490 g/L (at 25 °C) | |
| Specific Optical Rotation | [α]²⁰/D = -1° to -4° (c=1 in H₂O) | [1] |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of L-Talitol.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered L-Talitol is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the sealed end.[3][4]
-
Apparatus: A calibrated digital melting point apparatus is utilized for this measurement.[5]
-
Procedure:
-
The capillary tube containing the sample is placed into the heating block of the apparatus.
-
For an unknown compound, a rapid preliminary heating is performed to determine an approximate melting range.[6]
-
A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 10-15°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[6][7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
-
-
Purity Check (Mixed-Melting-Point Technique): To confirm the identity and purity, a 1:1 mixture of the L-Talitol sample and a known standard of L-Talitol is prepared. If the melting point of the mixture is sharp and not depressed, it confirms the identity and purity of the sample.[7]
Determination of Aqueous Solubility
Solubility is a crucial parameter for drug development, impacting bioavailability and formulation design. The equilibrium solubility of L-Talitol in water can be determined using the shake-flask method.
Methodology: Saturated Shake-Flask Method
-
Sample Preparation: An excess amount of L-Talitol is added to a known volume of deionized water in a sealed container (e.g., a screw-capped flask).
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Subsequently, an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: The concentration of L-Talitol in the clear, saturated filtrate is determined using a suitable analytical technique. Given that L-Talitol does not possess a chromophore for UV-Vis spectroscopy, a gravimetric method is appropriate.
-
A known volume of the filtrate is transferred to a pre-weighed container.
-
The solvent (water) is evaporated at a controlled temperature.
-
The container with the dried residue is weighed, and the mass of the dissolved L-Talitol is determined.[8]
-
-
Calculation: The solubility is calculated and expressed in grams per liter (g/L).
Determination of Specific Optical Rotation
Optical rotation is a characteristic property of chiral molecules like L-Talitol and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.
Methodology: Polarimetry
-
Sample Preparation: A solution of L-Talitol is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of deionized water to achieve a specific concentration (e.g., 1 g/100 mL).[9]
-
Apparatus: A calibrated polarimeter equipped with a sodium lamp (D-line, 589.3 nm) and a thermostatically controlled sample cell of a known path length (e.g., 1 decimeter) is used.[10][11]
-
Procedure:
-
The polarimeter is calibrated by measuring the optical rotation of the solvent (deionized water) in the sample cell; this value is the blank.[12]
-
The sample cell is then rinsed and filled with the prepared L-Talitol solution, ensuring no air bubbles are present.[12]
-
The sample cell is placed in the polarimeter, and the temperature is allowed to equilibrate (e.g., 20°C).
-
The observed optical rotation (α) of the solution is measured.[10]
-
-
Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula:[13]
[α]ᵀλ = α / (l × c)
Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of L-Talitol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Altritol | C6H14O6 | CID 1549089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. pharmajournal.net [pharmajournal.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. digicollections.net [digicollections.net]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. chem.libretexts.org [chem.libretexts.org]
